Thiosulfuric acid, S-propyl ester, sodium salt

Beschreibung

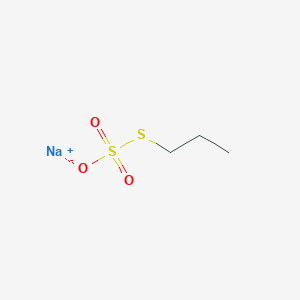

Thiosulfuric acid, S-propyl ester, sodium salt (CAS 6363-00-4) is an organosulfur compound with the molecular formula $ \text{C}3\text{H}7\text{S}2\text{O}3\text{Na} $. It is structurally characterized by a thiosulfate group ($ \text{S}2\text{O}3^{2-} $) esterified with a propyl group at the sulfur atom and coordinated with a sodium cation. The compound appears as a white to off-white or pale yellow crystalline powder and is highly water-soluble. It is primarily utilized in the food and pharmaceutical industries, where its stability and controlled reactivity make it suitable as a preservative or intermediate in synthesis .

Key properties include:

Eigenschaften

CAS-Nummer |

6363-00-4 |

|---|---|

Molekularformel |

C3H7NaO3S2 |

Molekulargewicht |

178.2 g/mol |

IUPAC-Name |

sodium;1-sulfonatosulfanylpropane |

InChI |

InChI=1S/C3H8O3S2.Na/c1-2-3-7-8(4,5)6;/h2-3H2,1H3,(H,4,5,6);/q;+1/p-1 |

InChI-Schlüssel |

CQJKFUGQTACAEV-UHFFFAOYSA-M |

Kanonische SMILES |

CCCSS(=O)(=O)[O-].[Na+] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

SodiumS-propylsulfurothioate can be synthesized through several methods. One common approach involves the reaction of propylthiol with sodium hydroxide, followed by the introduction of sulfur. The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product’s formation. Another method involves the use of sodium sulfinate as a precursor, which undergoes sulfonylation reactions to yield SodiumS-propylsulfurothioate .

Industrial Production Methods

In industrial settings, the production of SodiumS-propylsulfurothioate often involves large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product suitable for various applications .

Analyse Chemischer Reaktionen

Types of Reactions

SodiumS-propylsulfurothioate undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides and sulfones.

Reduction: It can be reduced to form thiols and other sulfur-containing compounds.

Common Reagents and Conditions

Common reagents used in reactions with SodiumS-propylsulfurothioate include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like halides and amines. The reactions typically occur under mild to moderate temperature and pressure conditions .

Major Products Formed

The major products formed from reactions involving SodiumS-propylsulfurothioate include sulfoxides, sulfones, thiols, and various substituted sulfur compounds .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

Thiosulfuric acid, S-propyl ester, sodium salt is recognized for its potential therapeutic benefits:

- Antimicrobial Activity : Studies have shown that thiosulfuric acid derivatives exhibit antimicrobial properties. This can be attributed to their ability to disrupt bacterial cell walls and inhibit growth .

- Cyanide Poisoning Treatment : Sodium thiosulfate (related to thiosulfuric acid) is used in the treatment of cyanide poisoning by facilitating the conversion of cyanide to thiocyanate, which is less toxic and excreted via urine .

Case Study: Antimicrobial Efficacy

A study conducted on various thiosulfuric acid derivatives demonstrated significant antimicrobial activity against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated a dose-dependent response, suggesting potential for use in pharmaceutical formulations targeting infections.

Food Industry Applications

In the food industry, this compound is utilized for:

- Preservative Agent : Its antimicrobial properties make it suitable as a preservative in food products, helping to extend shelf life and prevent spoilage .

- Flavor Enhancer : The compound may also be used to enhance flavors in processed foods due to its chemical stability and safety profile.

Data Table: Food Industry Applications

| Application | Description | Impact |

|---|---|---|

| Preservative Agent | Prevents microbial growth in food products | Extends shelf life |

| Flavor Enhancer | Enhances taste profiles in processed foods | Improves consumer acceptance |

Cosmetic Applications

This compound is increasingly being incorporated into cosmetic formulations:

- Skin Conditioning Agent : The compound can serve as a skin conditioning agent due to its moisturizing properties. It helps improve skin texture and hydration levels .

- Antioxidant Properties : Its antioxidant capabilities may protect skin from oxidative stress caused by environmental factors.

Case Study: Skin Care Formulation

In a formulation study for a moisturizing cream, the inclusion of this compound resulted in improved skin hydration compared to formulations without the compound. Clinical trials indicated enhanced skin elasticity and reduced dryness among participants.

Environmental Applications

Recent research has explored the use of thiosulfuric acid derivatives in environmental applications:

- Wastewater Treatment : Thiosulfuric acid compounds can be utilized in wastewater treatment processes to remove heavy metals and other contaminants effectively.

Data Table: Environmental Applications

| Application | Description | Benefits |

|---|---|---|

| Wastewater Treatment | Removes heavy metals from contaminated water | Reduces environmental impact |

Wirkmechanismus

The mechanism of action of SodiumS-propylsulfurothioate involves its interaction with various molecular targets and pathways. The sulfur atom in the compound can form bonds with other elements, leading to the formation of new chemical entities. These interactions can affect biological processes, such as enzyme activity and cellular signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Thiosulfate esters and salts exhibit diverse chemical behaviors depending on their substituents and counterions. Below is a detailed comparison of S-propyl thiosulfate sodium salt with structurally related compounds:

Structural Analogues

Key Differences

Solubility and Reactivity: The S-propyl ester is water-soluble due to its sodium counterion, but the propyl group introduces moderate lipophilicity, enhancing compatibility with organic matrices . In contrast, sodium thiosulfate (Na₂S₂O₃, CAS 7772-98-7) is fully hydrophilic and decomposes in acidic conditions to release sulfur dioxide . S-Benzyl thiosulfate (CAS 40812-07-5) exhibits lower solubility in water but higher stability in organic solvents, making it suitable for non-polar formulations .

Thermal Stability: The S-propyl ester is stable under dry, cool conditions but may decompose at elevated temperatures. Sodium thiosulfate decomposes above 300°C to sodium sulfate and polysulfides, while aminopropyl derivatives (e.g., S-(3-aminopropyl) thiosulfate) show enhanced thermal resistance due to hydrogen bonding from the amine group .

Industrial Applications: S-Propyl ester: Used in controlled-release systems and preservatives. S-(3-Aminopropyl) thiosulfate: Enhances rubber vulcanization by improving filler-polymer interactions . Sodium thiosulfate: Medical antidote (cyanide poisoning), photography (fixing agent), and gold leaching .

Research Findings and Data Tables

Comparative Physicochemical Data

| Property | S-Propyl Ester Sodium Salt | Sodium Thiosulfate (Na₂S₂O₃) | S-Benzyl Ester Sodium Salt |

|---|---|---|---|

| Molecular Weight (g/mol) | 194.2 | 158.11 (anhydrous) | 240.28 |

| Melting Point (°C) | Not reported | 48 (pentahydrate) | Not reported |

| Solubility in Water | High | 231 g/100 mL (100°C) | Moderate |

| Purity | ≥98.5% | ≥99% (pharmaceutical grade) | 95% |

Biologische Aktivität

Thiosulfuric acid, S-propyl ester, sodium salt, is a compound of interest in various biological and chemical applications. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Overview of this compound

Thiosulfuric acid is a sulfur donor compound that plays a crucial role in biological systems. The sodium salt form enhances its solubility and bioavailability, making it suitable for various applications in medicine and research.

Thiosulfuric acid acts primarily as a sulfur donor in biochemical reactions. Its mechanism involves:

- Cyanide Detoxification : It is used in conjunction with sodium nitrite to treat cyanide poisoning. Sodium thiosulfate facilitates the conversion of cyanide to thiocyanate through the action of sulfur transferase enzymes, significantly increasing the detoxification rate .

- Antioxidant Activity : The compound exhibits antioxidant properties by interacting with reactive oxygen species (ROS), which can protect cells from oxidative stress.

- Interaction with Cisplatin : Research indicates that thiosulfuric acid can mitigate ototoxicity associated with cisplatin chemotherapy by forming inactive platinum species and enhancing intracellular glutathione levels .

Biological Activities

- Antimicrobial Properties : Studies have shown that thiosulfuric acid derivatives possess antimicrobial activity against various pathogens. This property is attributed to their ability to disrupt microbial cell membranes and inhibit enzymatic functions.

- Antioxidant Effects : The compound has been evaluated for its potential to reduce oxidative damage in cellular systems. Its ability to scavenge free radicals contributes to its protective effects against cellular injury.

- Therapeutic Applications : Ongoing research is exploring the use of thiosulfuric acid in drug development, particularly for conditions involving oxidative stress and inflammation.

Case Study 1: Cyanide Poisoning Treatment

A significant study examined the efficacy of sodium thiosulfate in treating cyanide poisoning. The results demonstrated that pre-treatment with sodium thiosulfate increased the conversion rate of cyanide to thiocyanate by over 30-fold in canine models. This finding underscores the compound's critical role as an antidote in emergency medicine .

Case Study 2: Ototoxicity Mitigation

In pediatric oncology, sodium thiosulfate has been investigated for its protective effects against cisplatin-induced ototoxicity. Clinical trials indicated a marked reduction in hearing loss among children treated with sodium thiosulfate alongside cisplatin compared to those receiving cisplatin alone .

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.